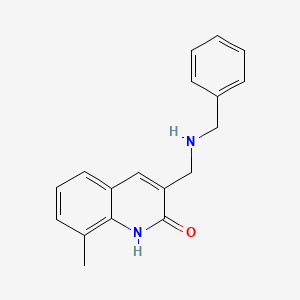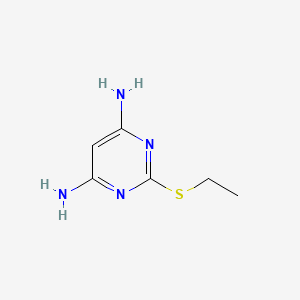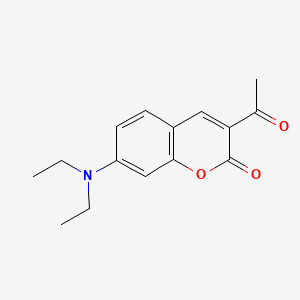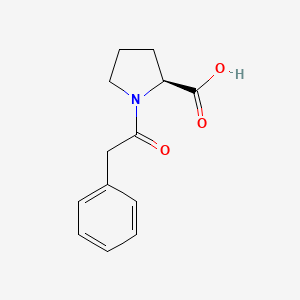
1-(Phenylacetyl)-l-proline
Descripción general
Descripción
1-(Phenylacetyl)-l-proline is a derivative of the amino acid proline, which has been modified by the addition of a phenylacetyl group. This modification can significantly alter the compound's biological activity and physical properties. The compound and its analogues have been studied for their potential as angiotensin-converting enzyme (ACE) inhibitors, which are relevant in the treatment of hypertension and cardiovascular diseases .
Synthesis Analysis
The synthesis of 1-(Phenylacetyl)-l-proline derivatives often involves multi-step reactions that may include acylation, cyclization, and recrystallization to achieve the desired purity and optical activity. For instance, a modified Dakin-West reaction was used to obtain delta-(acylamino)-gamma-keto acid intermediates, which were then acylated with L-proline to produce optically pure compounds . Another approach involves the coupling of substituted benzoylpropionic acids to L-proline via enol lactones . Additionally, the synthesis of polypeptides containing proline has been achieved by copolymerization of N-carboxy-α-amino acid anhydrides .
Molecular Structure Analysis
The molecular structure of 1-(Phenylacetyl)-l-proline derivatives can vary depending on the substituents and the stereochemistry of the proline moiety. X-ray crystallography has been used to determine the conformation of related compounds, such as N-acyl-diketopiperazines, which can adopt boat conformations with side chains in quasi-axial orientations . The proline ring itself often assumes a β-envelope conformation .
Chemical Reactions Analysis
1-(Phenylacetyl)-l-proline derivatives can participate in various chemical reactions, including those that lead to the formation of polypeptides and heterocyclic compounds. For example, L-proline has been used as a catalyst in the synthesis of complex heterocyclic ortho-quinones through a four-component sequential reaction . Additionally, proline derivatives have been incorporated into helical polyisocyanides, which can catalyze asymmetric aldol reactions with improved enantioselectivity and diastereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Phenylacetyl)-l-proline derivatives are influenced by the nature of the substituents and the overall molecular structure. These properties include solubility, which can range from partial water solubility to complete insolubility depending on the length of the side chains . The introduction of various acyl groups can also affect the physicochemical characteristics, such as IR spectra, solubility in organic solvents, and film-forming ability . The binding affinity to DNA and the ability to intercalate with DNA have been studied, indicating that these compounds can interact with biological macromolecules in a mode that is influenced by the presence of additional ligands .
Aplicaciones Científicas De Investigación
Synthesis and Metabolism
- Synthesis and Active Metabolites : The synthesis of 1-(Phenylacetyl)-l-proline and its active metabolites, such as the desacetyl derivative DU-1227, are crucial in the development of antihypertensive agents. This process involves the application of chloral to the N-formylation of L-proline, highlighting its significance in pharmaceutical synthesis (Sawayama et al., 1990).
Biomedical Research
- Protein Folding and Structure : 1-(Phenylacetyl)-l-proline analogues play a significant role in studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells. They are valuable in understanding the folding and structure of proteins (Bach & Takagi, 2013).
Organic and Asymmetric Synthesis
Asymmetric Catalysis : In the field of organic chemistry, 1-(Phenylacetyl)-l-proline is used as a chiral ligand for enantioselective phenylacetylene addition to aromatic aldehydes. This showcases its role in enhancing the efficiency of asymmetric catalytic processes (Zhou et al., 2004).
Enzymatic Reactions and Drug Synthesis : This compound is a key ingredient in the synthesis of various pharmaceuticals and biochemical compounds. Its role as a prolinol ligand in asymmetric addition reactions underlines its importance in developing new bioactive molecules (Shin et al., 2006).
Biotechnological Applications
- Cryoprotection in Protein Crystallography : L-proline, a related compound, is used as a cryoprotectant in protein crystallography. This highlights the potential utility of 1-(Phenylacetyl)-l-proline in preserving biological samples under extreme conditions (Pemberton et al., 2012).
Propiedades
IUPAC Name |
(2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(9-10-5-2-1-3-6-10)14-8-4-7-11(14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQCWSGRNIOFFC-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylacetyl)-l-proline | |
CAS RN |
2752-38-7 | |
| Record name | N-Phenylacetyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2752-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



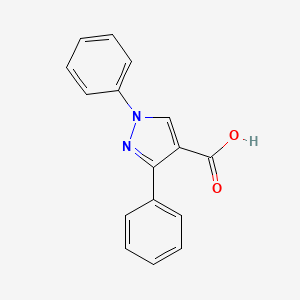
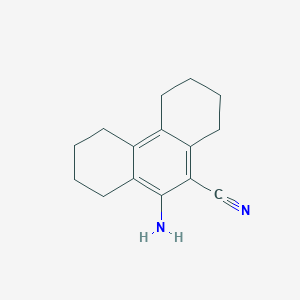
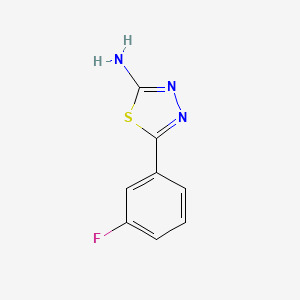
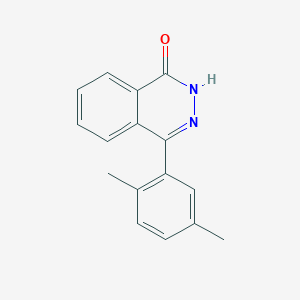
![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1331672.png)
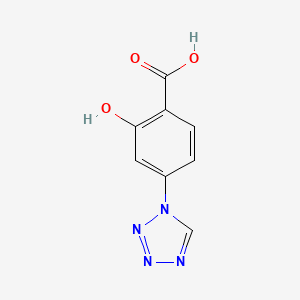
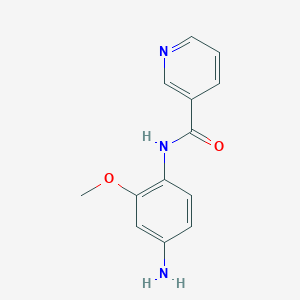
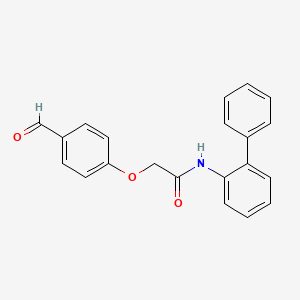
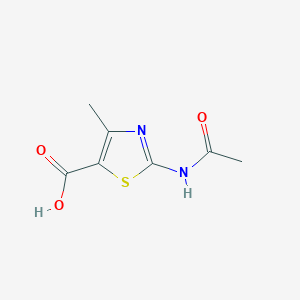
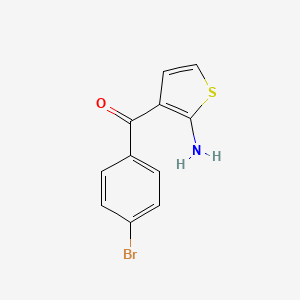
![2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B1331681.png)
